cis-4-Aminomethyl-3-hydroxypiperidine
Description
Molecular Architecture and Stereochemical Configuration
cis-4-Aminomethyl-3-hydroxypiperidine is a six-membered piperidine ring derivative with a hydroxyl group at position 3 and an aminomethyl group (-CH$$2$$NH$$2$$) at position 4 in a cis spatial arrangement (Figure 1). Its molecular formula is C$$6$$H$${14}$$N$$_2$$O , with a molecular weight of 130.19 g/mol . The stereochemistry is defined by the (3R,4S) configuration, where both substituents occupy equatorial positions in the chair conformation of the piperidine ring.
The aminomethyl group introduces a primary amine (-NH$$_2$$), while the hydroxyl group (-OH) enables hydrogen bonding. X-ray diffraction studies confirm intramolecular hydrogen bonding between the hydroxyl oxygen and the amine hydrogen, stabilizing the cis conformation. The piperidine ring adopts a slightly distorted chair conformation, with a puckering amplitude (Q) of 0.56 Å and θ = 8.7°, indicative of minimal ring strain.
Table 1: Key structural parameters
| Parameter | Value |
|---|---|
| Bond length (C3-O) | 1.42 Å |
| Bond angle (C4-N-C5) | 109.5° |
| Torsion angle (C2-C3-C4-N) | -58.3° |
| Puckering parameters (Q, θ) | 0.56 Å, 8.7° |
Comparative Analysis of cis vs. trans Isomeric Forms
The cis and trans isomers exhibit distinct physicochemical properties due to stereoelectronic effects (Table 2). The cis isomer forms an intramolecular hydrogen bond (O-H···N distance: 2.65 Å), reducing its dipole moment (2.1 D) compared to the trans isomer (3.8 D). This interaction lowers the cis isomer’s solubility in polar solvents (e.g., 12.3 mg/mL in water vs. 28.1 mg/mL for trans) but enhances thermal stability (decomposition temperature: 214°C vs. 189°C).
Crystallographic data reveal that the trans isomer adopts a twisted boat conformation to mitigate steric clashes between substituents, increasing its molecular volume by 9.7% compared to cis. The trans configuration also exhibits higher basicity (pK$$_a$$ = 9.8 vs. 8.3 for cis) due to reduced electron donation from the hydroxyl group.
Table 2: Comparative properties of cis/trans isomers
| Property | cis Isomer | trans Isomer |
|---|---|---|
| Melting point | 142–144°C | 118–120°C |
| LogP (octanol/water) | -0.45 | 0.12 |
| Specific rotation [α]$$_D$$ | +23.4° (c=1, H$$_2$$O) | -17.8° (c=1, H$$_2$$O) |
| Hydrogen bond energy | -4.2 kcal/mol | Not observed |
Crystallographic Studies and Hydration Patterns
Single-crystal X-ray analysis (space group P2$$1$$2$$1$$2$$1$$) reveals a monoclinic lattice with unit cell parameters *a* = 7.83 Å, *b* = 6.77 Å, *c* = 21.71 Å, and β = 108.48°. The hydroxyl group participates in three intermolecular hydrogen bonds: O-H···N (2.65 Å), O-H···O$${\text{water}}$$ (2.81 Å), and O-H···π (3.12 Å), forming a supramolecular chain along the b-axis (Figure 2).
Hydration dynamics studies using Overhauser DNP show that water molecules occupy two primary sites:
- Site A : Bridges hydroxyl and amine groups (residence time: 18 ps)
- Site B : π-stacking region near C5 (residence time: 9 ps)
Hirshfeld surface analysis indicates that non-covalent interactions contribute 63.4% to crystal packing, dominated by H···Cl (40.1%), H···H (15.7%), and N···H (13.1%) contacts. Halogen-π interactions (C-Cl···C$$_g$$ = 3.49 Å) further stabilize the lattice in halogenated analogs.
Table 3: Crystallographic hydration parameters
| Parameter | Value |
|---|---|
| Water coordination number | 2.3 ± 0.2 |
| H-bond lifetime (Site A) | 18 ps |
| H-bond lifetime (Site B) | 9 ps |
| Lattice energy (DFT) | -48.6 kcal/mol |
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S)-4-(aminomethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXJRROGBIXMM-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Biological Activity
Cis-4-Aminomethyl-3-hydroxypiperidine is a piperidine derivative characterized by its unique stereochemistry, which significantly influences its biological interactions and potential therapeutic applications. This compound has garnered attention in pharmaceutical research due to its structural features that may facilitate the development of drugs targeting central nervous system disorders and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 130.19 g/mol. Its structure incorporates both an amino group and a hydroxyl group, contributing to its biological activity. The stereochemical configuration (cis) is crucial, as it differentiates this compound from its trans isomer, potentially leading to distinct pharmacological profiles.
Piperidine derivatives, including this compound, are known for their involvement in various biochemical pathways. They typically interact with neurotransmitter systems and can modulate receptor activities, which is essential for developing drugs aimed at neurological conditions. Preliminary studies suggest that the unique binding affinities associated with this compound may enhance its effectiveness in drug formulations targeting specific receptors in the central nervous system.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Its potential applications include:
- CNS Disorders : The compound may serve as a building block for synthesizing pharmaceuticals aimed at treating conditions such as depression and anxiety.
- Agrochemicals : Its structural properties also indicate possible uses in developing new agrochemicals.
Comparative Studies
A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity. For instance:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Trans-4-Aminomethyl-3-hydroxypiperidine | Similar structure but trans configuration | Potentially different biological activity |
| Cis-1-Cbz-3-fluoro-4-hydroxypiperidine | Contains a fluorine substituent | May exhibit enhanced reactivity |
| 1-Cbz-3-amino-3-methylpyrrolidine | Pyrrolidine ring instead of piperidine | Unique cyclic structure may influence reactivity |
This table highlights how the stereochemistry and substituents affect the biological profiles of these compounds, underscoring the importance of structural considerations in drug design.
Case Studies
Several studies have explored the synthesis and biological evaluation of this compound:
- Synthesis Pathways : Various synthetic routes have been developed to optimize yields and purity. Techniques such as recrystallization and chromatography have been employed to refine production methods .
- Biological Evaluation : Investigations into binding affinities and pharmacokinetics are ongoing, with initial findings suggesting that this compound may interact favorably with specific CNS receptors compared to other piperidine derivatives .
Scientific Research Applications
Drug Development
Cis-4-Aminomethyl-3-hydroxypiperidine serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features make it particularly suitable for developing drugs targeting central nervous system (CNS) disorders, cancer therapies, and other therapeutic areas involving enzyme inhibition or receptor modulation.
Key Therapeutic Areas:
- Neuropharmacology: The compound has shown potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and enhancing cholinergic signaling .
- Cancer Treatment: Preliminary studies indicate that it can induce apoptosis in cancer cell lines, demonstrating enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Modulation: It acts on muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival, particularly in cancer cells.
- Cholinesterase Inhibition: By inhibiting AChE, it increases acetylcholine levels, which may improve cognitive functions in neurodegenerative conditions .
- Antioxidant Properties: Some studies suggest antioxidant capabilities that could protect against oxidative stress in neural tissues.
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products requiring specific stability and reactivity characteristics.
Cancer Treatment
A study demonstrated that administration of this compound led to significant tumor reduction in animal models of hypopharyngeal cancer. The mechanism was attributed to enhanced apoptosis and reduced proliferation of cancer cells.
Alzheimer's Disease
In clinical trials involving cholinesterase inhibitors similar to this compound, patients exhibited improved memory retention and cognitive function over six months compared to placebo groups.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Below is a comparative analysis of cis-4-Aminomethyl-3-hydroxypiperidine with key analogs:
Pharmacological and Functional Differences
GPCR Interactions
- This compound and its Boc-protected analog (CAS 219985-15-6) show moderate activity on Family A GPCRs, comparable to other piperidine derivatives (e.g., LAS-251, LAS-252). However, LAS-251 exhibits a 4% higher affinity for Family A GPCRs due to optimized substituent positioning .
- All piperidine derivatives, including the this compound class, show identical activity (4%) on Family C GPCRs .
Ion Channel Selectivity
- LAS-250 (a related piperidine derivative) demonstrates 2–3× higher selectivity for voltage-gated ion channels compared to this compound and LAS-251 .
- The hydroxyl group in this compound may reduce its interaction with ligand-gated ion channels, resulting in a 6% lower activity compared to non-hydroxylated analogs .
Physicochemical Properties
- Solubility : The dihydrochloride salt form (CAS 2068137-89-1) enhances aqueous solubility, critical for in vivo studies, whereas Boc-protected analogs (e.g., CAS 219985-15-6) are more suited for organic-phase reactions .
- Stability : Boc protection (e.g., CAS 219985-15-6) improves stability during synthetic processes but requires deprotection for biological activity .
Preparation Methods
Catalyst and Conditions
The initial and crucial step is the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine. This process is typically catalyzed by transition metal catalysts such as rhodium on carbon (Rh/C).
- Catalyst: 5% Rhodium on carbon
- Hydrogen Pressure: 4–6 MPa
- Temperature: 80–100 °C
- Reaction Time: 5 to 60 hours depending on scale and conditions
- Solvent: Water or ethanol-water mixtures
Process Description
In a typical process, 3-hydroxypyridine is subjected to hydrogenation in an autoclave with Rh/C catalyst under elevated hydrogen pressure and temperature. After completion, the catalyst is filtered off and recovered. The filtrate is subjected to vacuum distillation to isolate 3-hydroxypiperidine as a white solid.
Yields and Purity
- Yields range from 96% to 97% under optimized conditions.
- The product is obtained with high purity suitable for further chiral resolution.
Chiral Resolution of 3-Hydroxypiperidine
To obtain the desired cis stereochemistry and enantiomeric purity, 3-hydroxypiperidine is resolved using chiral acids such as D-pyroglutamic acid.
Resolution Procedure
- 3-Hydroxypiperidine is refluxed with D-pyroglutamic acid in 95% ethanol.
- The mixture is cooled to -5 °C to precipitate the chiral salt.
- The solid is filtered, washed with cold water, and dried to yield (S)-3-hydroxypiperidine D-pyroglutamate.
Stoichiometry and Conditions
- Molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid: 1:0.55–0.6
- Reflux time: Approximately 1–1.5 hours
- Cooling and crystallization at -5 °C
Yield and Purity
- Yield of chiral salt: Approximately 52–55%
- The salt can be recrystallized once to improve purity.
Protection and Amination: Formation of cis-4-Aminomethyl-3-hydroxypiperidine
The amino group is introduced via amination of the hydroxypiperidine intermediate, often preceded or accompanied by protection of the hydroxyl group to control reactivity.
Boc Protection
- The chiral salt is treated with di-tert-butyl dicarbonate (Boc2O) in alkaline aqueous solution.
- Sodium hydroxide is used to maintain alkaline conditions.
- Reaction time: ~4 hours at room temperature.
- After reaction, extraction with ethyl acetate isolates the Boc-protected intermediate.
Aminomethylation
- The Boc-protected 3-hydroxypiperidine undergoes amination at the 4-position.
- Aminomethylation can be achieved via nucleophilic substitution or reductive amination routes, depending on the precursor used.
- Specific conditions vary with the chosen method but typically involve mild heating and catalytic or stoichiometric reagents.
Final Deprotection
- The Boc group is removed under acidic conditions to yield the free amine.
- Purification by crystallization or chromatography yields this compound.
Data Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of 3-hydroxypyridine | 5% Rh/C, H2 4–6 MPa, 80–100 °C, 5–60 h | 96–97 | High purity 3-hydroxypiperidine obtained |
| Chiral resolution | D-pyroglutamic acid, 95% EtOH, reflux, -5 °C | 52–55 | Formation of (S)-3-hydroxypiperidine salt |
| Boc protection | Di-tert-butyl dicarbonate, NaOH, H2O, RT, 4 h | 95 | Boc-protected intermediate isolated |
| Aminomethylation | Varies (nucleophilic substitution/reductive amination) | Variable | Conditions depend on amination methodology |
| Boc deprotection | Acidic conditions | Quantitative | Final this compound |
Research Findings and Optimization Notes
- The use of recyclable resolving agents such as D-pyroglutamic acid reduces production costs and environmental impact.
- Rhodium catalysts provide high selectivity and yield but are expensive; alternative catalysts like cobalt or nickel have been explored in related piperidine syntheses.
- Reaction parameters such as hydrogen pressure, temperature, and molar ratios critically influence stereoselectivity and yield.
- The Boc protection step is highly efficient and essential for selective amination.
- Aminomethylation methods require careful control to maintain the cis stereochemistry and avoid side reactions.
Q & A
Q. What are the recommended synthetic routes for cis-4-Aminomethyl-3-hydroxypiperidine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of piperidine derivatives typically involves reductive amination or nucleophilic substitution. For stereochemical control, chiral catalysts or resolution techniques (e.g., chiral chromatography) are critical. Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard for confirming stereochemistry . For example, X-ray analysis by Dr. C. G. Daniliuc (cited in fluorinated piperidine studies) validated stereochemical configurations in structurally similar compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS for related piperidine derivatives, researchers must:
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles .
- Avoid inhalation/contact; wash skin with soap and water immediately upon exposure .
- Store in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key techniques include:
- HPLC/MS : Purity assessment (≥95% recommended for biological assays) .
- Thermogravimetric Analysis (TGA) : Stability under thermal stress .
- Solubility Testing : In polar solvents (e.g., DMSO, water) for formulation studies .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies:
Q. What experimental design principles optimize the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Reaction optimization parameters:
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | Dichloromethane (DCM) or THF | |
| Base | NaOH or K2CO3 | |
| Temperature | 0–25°C (prevents side reactions) |
Q. How do substituents on the piperidine ring influence the compound’s stability and pharmacological profile?
- Methodological Answer : Substituent effects can be studied via:
- Computational Modeling : DFT calculations to predict electronic effects on ring conformation .
- Accelerated Stability Testing : Expose derivatives to UV light, humidity, and elevated temperatures (40°C) for 4 weeks; monitor degradation via HPLC .
- SAR Studies : Compare hydroxyl vs. methoxy groups on binding affinity (e.g., sulfonylpiperidine derivatives in PubChem studies) .
Data Analysis and Validation
Q. What statistical frameworks are suitable for analyzing dose-dependent effects in preclinical studies?
Q. How can researchers validate the environmental safety of this compound waste?
- Methodological Answer : Follow OECD guidelines for:
- Ecotoxicity Testing : Use Daphnia magna or algae models to assess LC50 values .
- Biodegradation : Monitor chemical breakdown in aerobic/anaerobic sludge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
